molecular formula C6H10N2S B2369082 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine CAS No. 538328-18-6

1-(4-Methyl-1,3-thiazol-2-yl)ethanamine

Cat. No.: B2369082
CAS No.: 538328-18-6
M. Wt: 142.22
InChI Key: NSXQYSQZXMGRPJ-UHFFFAOYSA-N
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Description

1-(4-Methyl-1,3-thiazol-2-yl)ethanamine is an organic compound with the molecular formula C6H10N2S. It is a thiazole derivative, characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.

Scientific Research Applications

1-(4-Methyl-1,3-thiazol-2-yl)ethanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Methyl-1,3-thiazol-2-yl)ethanamine can be synthesized through several synthetic routes. One common method involves the reaction of 4-methylthiazole with ethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

1-(4-Methyl-1,3-thiazol-2-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine involves its interaction with various molecular targets. The thiazole ring can participate in binding to enzymes or receptors, modulating their activity. For example, compounds containing thiazole rings have been shown to inhibit certain enzymes or block specific receptors, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Methyl-1,3-thiazol-2-yl)ethanamine is unique due to its specific substitution pattern on the thiazole ring, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 4-position of the thiazole ring can affect the compound’s binding affinity to molecular targets and its overall stability .

Properties

IUPAC Name

1-(4-methyl-1,3-thiazol-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2S/c1-4-3-9-6(8-4)5(2)7/h3,5H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSXQYSQZXMGRPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

538328-18-6
Record name 1-(4-methyl-1,3-thiazol-2-yl)ethan-1-amine
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